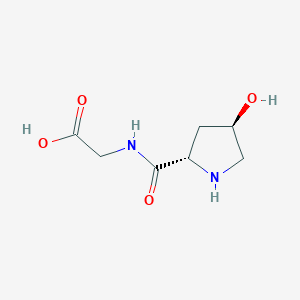
H-Hyp-gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Hyp-gly-OH: , also known as hydroxyprolyl-glycine, is a dipeptide composed of hydroxyproline and glycine. This compound is notable for its presence in collagen, a major structural protein in the extracellular matrix of various connective tissues.
作用機序
Target of Action
H-Hyp-gly-OH, a dipeptide containing hydroxyproline and glycine, primarily targets fibroblasts . Fibroblasts are a type of cell that synthesizes the extracellular matrix and collagen, playing a critical role in wound healing and maintaining the structural integrity of connective tissues .
Mode of Action
This compound promotes the growth of primary fibroblasts on collagen gel . This dipeptide is derived from collagen peptides (CP) and has been found to activate fibroblasts, leading to the production of matrix proteins that are essential for maintaining vascular wall homeostasis . In particular, elastic fibers (elastin) are strongly involved in the elasticity of arteries .
Biochemical Pathways
It is known that this dipeptide is involved in the regulation of fibroblast activity and the production of matrix proteins . It’s also suggested that this compound may have a role in the regulation of glycative stress .
Pharmacokinetics
It’s known that this dipeptide can be ingested through hydrolyzed collagen
Result of Action
The action of this compound results in the promotion of fibroblast growth and the production of matrix proteins, which are crucial for maintaining the structural integrity of connective tissues . This dipeptide has potential applications in improving skin by ingesting hydrolyzed collagen . Additionally, it has been suggested that this compound may have immunomodulatory effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of collagen gel is necessary for this compound to promote the growth of fibroblasts
生化学分析
Biochemical Properties
H-Hyp-gly-OH plays a significant role in biochemical reactions. It promotes the growth of mouse primary fibroblasts on collagen gel . The nature of these interactions involves the dipeptide’s ability to interact with collagen, a key protein in connective tissues .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting the growth of primary fibroblasts, which are crucial for wound healing and tissue repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with collagen. By promoting the growth of fibroblasts on collagen gel, it influences the extracellular matrix, which is crucial for providing structural support to cells .
Temporal Effects in Laboratory Settings
Its role in promoting fibroblast growth suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not fully documented, its promotion of fibroblast growth suggests potential benefits at certain dosages .
Metabolic Pathways
This compound can be used for metabolic research . Its interaction with collagen suggests involvement in the metabolic pathways of connective tissue formation and repair .
Transport and Distribution
Given its interaction with collagen, it may be involved in processes related to the extracellular matrix .
Subcellular Localization
Its interaction with collagen suggests potential localization within the extracellular matrix .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Hyp-gly-OH typically involves solid-phase peptide synthesis (SPPS) using Nα-Fmoc-protected amino acids. The process includes the following steps:
Coupling Reaction: The hydroxyproline and glycine residues are sequentially coupled to a solid support resin.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine.
Cleavage: The dipeptide is cleaved from the resin using a suitable cleavage reagent, often trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial methods often optimize reaction conditions to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: H-Hyp-gly-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residue can be oxidized to form hydroxyproline derivatives.
Reduction: Reduction reactions can modify the functional groups on the hydroxyproline residue.
Substitution: Substitution reactions can introduce different functional groups onto the glycine or hydroxyproline residues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyproline can yield hydroxyproline ketones or aldehydes .
科学的研究の応用
H-Hyp-gly-OH has a wide range of scientific research applications, including:
Chemistry: Used as a substrate for prolinase (prolyl dipeptidase) in enzymatic studies.
Biology: Promotes the growth of mouse primary fibroblasts on collagen gel, making it useful in cell culture studies.
Industry: Utilized in the production of collagen-based products for cosmetic and therapeutic purposes.
類似化合物との比較
Prolyl-glycine: Another dipeptide with similar structural properties but lacks the hydroxyl group on the proline residue.
Hydroxyprolyl-alanine: Contains hydroxyproline but with alanine instead of glycine.
Prolyl-alanine: Similar to prolyl-glycine but with alanine instead of glycine.
Uniqueness: H-Hyp-gly-OH is unique due to the presence of the hydroxyl group on the proline residue, which significantly enhances the stability of collagen. This hydroxylation is a key factor in the compound’s ability to improve skin health and promote fibroblast growth .
特性
CAS番号 |
7672-35-7 |
|---|---|
分子式 |
C7H12N2O4 |
分子量 |
188.18 g/mol |
IUPAC名 |
2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12) |
InChIキー |
WFDSWNXTPKLLOT-UHFFFAOYSA-N |
SMILES |
C1C(CNC1C(=O)NCC(=O)O)O |
正規SMILES |
C1C(CNC1C(=O)NCC(=O)O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


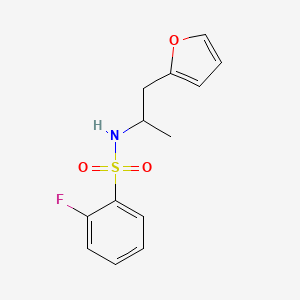
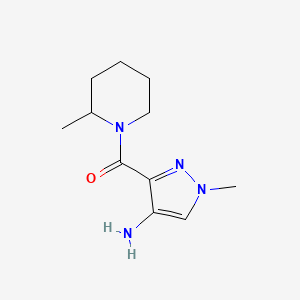
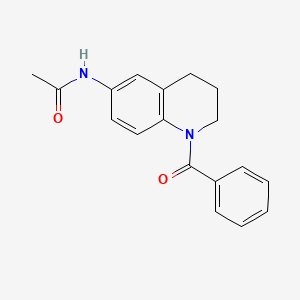
![2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2879658.png)
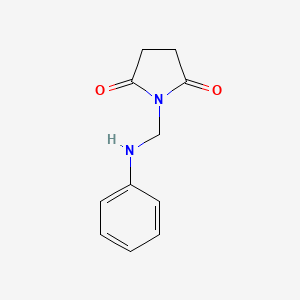
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)
![N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2879665.png)
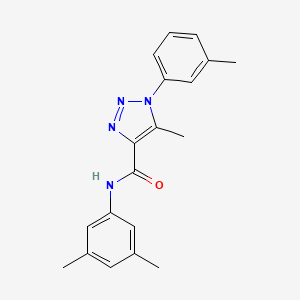
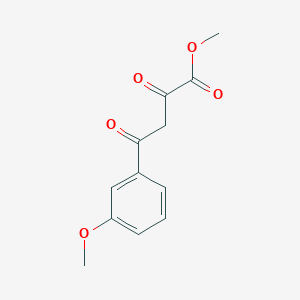
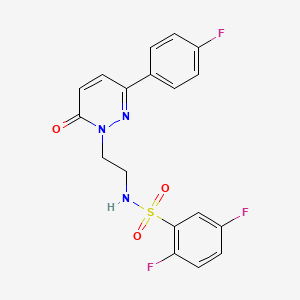
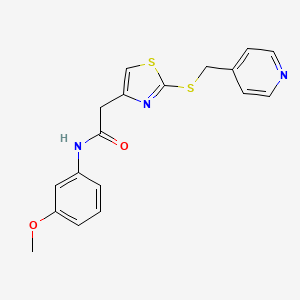

![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
